1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14817243
Molecular Formula: C16H16ClFN4O2S
Molecular Weight: 382.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16ClFN4O2S |
|---|---|
| Molecular Weight | 382.8 g/mol |
| IUPAC Name | 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C16H16ClFN4O2S/c1-8(2)15-20-21-16(25-15)19-14(24)9-5-13(23)22(7-9)10-3-4-12(18)11(17)6-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,19,21,24) |
| Standard InChI Key | HWSQSMOIXSUFAE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl |
Introduction
1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its intricate molecular structure, which includes a pyrrolidine ring, a thiadiazole moiety, and a substituted phenyl group. The presence of chlorine and fluorine atoms on the phenyl ring, along with the propan-2-yl group on the thiadiazole, contributes to its unique chemical properties.
Synthesis Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multi-step reactions. These may include:
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Condensation Reactions: To form the carboxamide linkage between the pyrrolidine and thiadiazole moieties.
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Cyclization Reactions: For the formation of the thiadiazole ring.
Synthesis Steps
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Preparation of Thiadiazole Intermediate: This involves the reaction of propan-2-yl hydrazine with a suitable thiadiazole precursor.
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Formation of Pyrrolidine Intermediate: Synthesis of the pyrrolidine ring, often starting from a protected amino acid.
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Coupling Reaction: The final step involves coupling the pyrrolidine and thiadiazole intermediates.
Biological Activity and Potential Applications
Research into the biological activity of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is ongoing, with potential applications in:
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Pharmaceuticals: Due to its complex structure, it may exhibit activity against specific biological targets, such as enzymes or receptors.
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Agricultural Chemicals: Its unique structure could also make it useful as a pesticide or fungicide.
Biological Activity Table
| Activity | Description |
|---|---|
| Antimicrobial Activity | Potential activity against certain microorganisms |
| Enzyme Inhibition | Possible inhibition of specific enzymes relevant to disease treatment |
Safety and Handling
Handling 1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide requires caution due to its potential toxicity and reactivity. It is advisable to use protective equipment and follow standard laboratory safety protocols.
Safety Precautions
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Personal Protective Equipment (PPE): Wear gloves, goggles, and a lab coat.
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Ventilation: Ensure good ventilation to avoid inhalation of dust or vapors.
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Disposal: Dispose of waste according to local regulations.
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